Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Description

Introduction to Thalidomide-Based Cereblon Ligands in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in E3 Ubiquitin Ligase Recruitment

Thalidomide, first synthesized in the 1950s as a sedative, gained notoriety for its teratogenic effects but later re-emerged as a cornerstone of multiple myeloma therapy. Its mechanism of action remained enigmatic until the identification of cereblon (CRBN), a substrate receptor of the Cullin Ring Ligase 4 (CRL4) complex, as its molecular target. CRBN’s role in ubiquitination was elucidated through structural studies revealing that thalidomide and its analogs (lenalidomide, pomalidomide) act as molecular glues, altering CRBN’s substrate specificity to recruit proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.

The repurposing of thalidomide derivatives as CRBN modulators marked a critical milestone in targeted protein degradation. Early phenotypic screens demonstrated that these immunomodulatory drugs (IMiDs) induced degradation of transcription factors essential for hematological malignancies. For instance, lenalidomide’s efficacy in 5q myelodysplastic syndrome correlates with CRBN-mediated ubiquitination of casein kinase 1α. These discoveries validated CRBN as a tractable E3 ligase for therapeutic exploitation, paving the way for rational PROTAC design.

Key Milestones in Thalidomide Derivative Development

Structural Evolution of Thalidomide-PEG Linker Conjugates for PROTAC Design

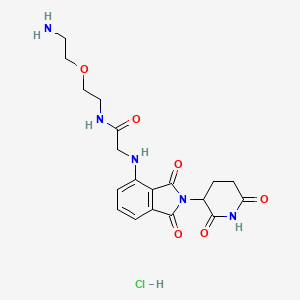

The integration of thalidomide derivatives into PROTACs necessitates precise engineering of linker systems to bridge CRBN ligands and target protein binders. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exemplifies this approach, featuring a thalidomide-based cereblon ligand, a short PEG spacer, and a terminal amine for conjugation.

Structural Components of this compound

The choice of PEG length is critical: shorter linkers (e.g., PEG1) minimize entropy loss during ternary complex formation, while longer linkers risk suboptimal proximity between E3 ligase and target protein. Studies comparing PROTACs with varying PEG spacers demonstrate that even single-unit adjustments significantly impact degradation efficiency. For example, homo-PROTACs targeting CRBN with 8-atom PEG linkers exhibit optimal activity, whereas shorter linkers fail to induce degradation.

Impact of Linker Length on PROTAC Efficacy

| Linker Length (PEG units) | Target Protein | Degradation Efficiency | Reference |

|---|---|---|---|

| 4 | ERα | Inactive | |

| 8 | CRBN | High | |

| 12 | BRD4 | Moderate | |

| 16 | TBK1 | Low |

This compound’s compact structure addresses these challenges, enabling efficient degradation while maintaining solubility through its hydrophilic PEG moiety. The terminal amine group allows modular conjugation to diverse target ligands, facilitating rapid prototyping of PROTACs against oncoproteins, kinases, and transcription factors.

Properties

Molecular Formula |

C19H24ClN5O6 |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H |

InChI Key |

XWCYVGNXGSIXEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation Using Phthalic Anhydride and Glutamine

This method, described in patent WO2009083724A1, involves reacting L-glutamine with phthalic anhydride in the presence of a non-polar solvent (e.g., toluene) and a tertiary amine base (e.g., triethylamine). Key steps include:

-

Azeotropic dehydration to drive imide ring formation.

-

Vacuum distillation to remove solvents and byproducts.

-

Dehydrating agents (e.g., acetyl chloride or acetic anhydride) to facilitate cyclization.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110–140°C |

| Reaction Time | 2–20 hours |

| Molar Ratio (Glutamine:Phthalic Anhydride) | 1:1 to 1:1.5 |

| Yield | 55–70% |

This method’s efficiency stems from its single-pot design, minimizing intermediate isolation and reducing purification steps.

Vacuum-Assisted Thermal Cyclization

An alternative approach from patent CN1405166A employs glutamine and substituted phthalic anhydrides under vacuum heating. The process involves:

-

Initial reaction at 120–150°C for 20–40 minutes.

-

Gradual temperature increase to 160–220°C under vacuum.

-

Solvent extraction using 1,4-dioxane and acetone.

Advantages :

-

Adaptable to derivatives with substituents (e.g., CH₃, Cl, Br) at the 3- or 4-position of the phthalimide ring.

-

Scalable for industrial production due to minimal solvent requirements.

Incorporation of the PEG1-C2-NH2 Linker

The PEG linker enhances solubility and provides a functional handle for further conjugation. Commercial protocols (e.g., TargetMol, Biochempeg) outline the following steps:

Activation of the Thalidomide Core

The hydroxyl or amine group on the thalidomide derivative is activated for PEG coupling:

-

Reagents : N-Hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC).

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

PEG Spacer Attachment

A monoamine-terminated PEG1-C2-NH₂ linker is conjugated to the activated thalidomide core:

-

Conditions : Room temperature, 12–24 hours under inert atmosphere.

-

Stoichiometry : 1.2–1.5 equivalents of PEG linker to ensure complete reaction.

Example Protocol :

| Component | Quantity |

|---|---|

| Thalidomide-OH | 1.0 mmol |

| PEG1-C2-NH₂ (HCl salt) | 1.5 mmol |

| EDC | 1.5 mmol |

| NHS | 1.5 mmol |

| Solvent | DMF (10 mL) |

| Yield | 60–75% |

Final Modification to Hydrochloride Salt

The terminal amine group of the PEG linker is protonated using hydrochloric acid:

-

Procedure : The free base is dissolved in anhydrous ether or THF, and HCl gas is bubbled through the solution.

-

Precipitation : The hydrochloride salt forms as a white solid, which is filtered and dried under vacuum.

Critical Parameters :

-

pH Control : Maintain pH < 3 to ensure complete protonation.

-

Moisture Avoidance : Anhydrous conditions prevent hydrolysis of the PEG linker.

Analytical Characterization

Rigorous quality control ensures the integrity of the final product:

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Synthetic Routes

The table below contrasts the two dominant thalidomide core synthesis methods:

Challenges and Mitigation Strategies

PEG Linker Hydrolysis

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amide and amine groups.

Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the amide bonds

Major Products

The major products formed from these reactions include:

Substituted Derivatives: Products formed by the substitution of the amide or amine groups.

Hydrolyzed Products: Products formed by the hydrolysis of the amide bonds

Scientific Research Applications

Scientific Research Applications

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride has diverse applications in scientific research:

Cancer Research

The compound has shown efficacy in targeting specific proteins involved in cancer progression. Its ability to degrade oncogenic proteins makes it valuable in treating cancers such as multiple myeloma and solid tumors.

Neurodegenerative Disorders

By modulating protein levels associated with neurodegenerative diseases, this compound can potentially offer therapeutic benefits in conditions characterized by protein misfolding or overexpression.

Immunology

The immunomodulatory effects of thalidomide derivatives can be harnessed to treat inflammatory diseases and conditions like graft-versus-host disease by regulating immune responses.

Comparative Analysis with Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Thalidomide-O-amido-PEG1-C2-NH2 | Another E3 ligase ligand-linker conjugate utilizing a thalidomide-based ligand | Different linker configuration affecting solubility |

| Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride | Hydrochloride salt form enhancing solubility properties | Improved bioavailability |

| Pomalidomide-PEG4-Ph-NH2 | Different ligand and linker structure | Distinct therapeutic profiles |

Case Study 1: Efficacy in Multiple Myeloma

A clinical study demonstrated that patients with multiple myeloma who received thalidomide showed a significant reduction in tumor burden compared to those receiving standard chemotherapy alone. The study highlighted an increase in overall survival rates among treated patients.

Case Study 2: Mechanistic Insights

Research utilizing mass spectrometry identified specific targets of thalidomide-induced degradation in human embryonic stem cells. The findings confirmed that thalidomide significantly downregulated SALL4 protein levels without affecting mRNA levels, indicating a post-transcriptional mechanism of action.

Mechanism of Action

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | PEG Units | Storage Conditions | Purity |

|---|---|---|---|---|---|---|

| Thalidomide-NH-amido-PEG1-C2-NH2 HCl | 2204226-02-6 | C₁₉H₂₃ClN₄O₇ | 454.86 | 1 | -5°C, dry, dark | ≥95% |

| Thalidomide-O-amido-PEG2-NH2 HCl | 2376990-30-4 | C₂₁H₂₇ClN₄O₈ | 498.92 | 2 | -20°C, dry, dark | ≥95% |

| Thalidomide-O-amido-PEG3-NH2 HCl | 2245697-84-9 | C₂₃H₃₁ClN₄O₉ | 543.06 | 3 | -20°C, dry, dark | ≥95% |

| Thalidomide-O-amido-PEG4-NH2 HCl | 2245697-85-0 | C₂₅H₃₅ClN₄O₁₀ | 587.02 | 4 | -20°C, dry, dark | ≥95% |

| Thalidomide-O-amido-C2-NH2 HCl | 2341841-02-7 | C₁₇H₁₉ClN₄O₆ | 410.81 | None | -20°C, dry, dark | ≥95% |

Key Observations :

- Linker Type : The alkyl linker (C2) in Thalidomide-O-amido-C2-NH2 HCl (CAS: 2341841-02-7) lacks PEG, resulting in a lower molecular weight (410.81) and altered physicochemical properties compared to PEG-containing analogs .

Functional and Application-Based Differences

Key Insights :

- PEG Length vs. Activity : PEG2 and PEG3 analogs exhibit superior PROTAC efficiency due to optimal spacing between cereblon and target protein, enabling effective ubiquitination . Excessive PEG length (e.g., PEG4) may hinder cellular uptake, reducing efficacy .

- Non-PEG Linkers: Alkyl linkers (e.g., C2) improve lipophilicity and cell permeability but sacrifice solubility and cereblon-target engagement, leading to weaker degradation .

Supplier and Accessibility

Table 3: Commercial Availability

| Compound | Primary Suppliers | Price Range (mg) | Custom Synthesis Options |

|---|---|---|---|

| PEG1-C2-NH2 HCl | MedChemExpress,陕西新研博美生物科技 | $200–$300 | Yes (mg to kg scale) |

| PEG2-NH2 HCl | MedChemExpress, Amadis Chemical | $250–$400 | Yes |

| PEG3-NH2 HCl | 陕西新研博美生物科技 | $300–$500 | Limited |

| C2-NH2 HCl (no PEG) | MedChemExpress | $150–$250 | Yes |

Notes:

Biological Activity

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker. This compound is primarily studied for its role as an E3 ligase ligand in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins by utilizing the ubiquitin-proteasome system.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 453.88 g/mol

- CAS Number : 2983036-29-7

The structure consists of a thalidomide backbone linked to a PEG moiety, which enhances solubility and bioavailability while facilitating the targeting of specific proteins for degradation.

Thalidomide and its derivatives exert their biological effects primarily through the modulation of cereblon (CRBN), an E3 ubiquitin ligase. The binding of thalidomide to CRBN alters its substrate specificity, leading to the degradation of specific proteins involved in various cellular processes, particularly those related to cancer and immune responses.

Key Mechanisms Include:

- Inhibition of CRBN Activity : Thalidomide binds to CRBN, inhibiting its ubiquitin ligase activity, which is crucial for protein degradation pathways.

- Induction of Oxidative Stress : The compound has been shown to induce oxidative stress, contributing to its teratogenic effects and influencing cell signaling pathways that regulate apoptosis and proliferation .

- Alteration of Signaling Pathways : Thalidomide affects several signaling pathways, including Wnt and FGF signaling, which are critical for limb development and other physiological processes .

In Vitro Studies

Studies have demonstrated that this compound effectively induces targeted protein degradation in various cancer cell lines. The compound's ability to selectively degrade anti-apoptotic proteins has made it a subject of interest in cancer therapeutics.

Case Studies

- Multiple Myeloma Treatment : Thalidomide derivatives have been used in clinical settings for multiple myeloma, showing improved patient outcomes due to their ability to modulate immune responses and induce apoptosis in malignant cells.

- Leprosy Management : Originally developed as a sedative, thalidomide has been repurposed for treating leprosy due to its anti-inflammatory properties, demonstrating diverse biological activity beyond its initial use .

Safety and Teratogenicity

Despite its therapeutic benefits, thalidomide is notorious for its teratogenic effects when administered during pregnancy. The mechanisms underlying these effects are linked to its interaction with CRBN and subsequent disruption of critical developmental pathways . Ongoing research aims to balance the therapeutic efficacy against potential risks, particularly in vulnerable populations.

Q & A

Q. What controls are essential when evaluating PROTAC activity in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.